molecular formula C8H8INO2 B1375892 Methyl 4-amino-2-iodobenzoate CAS No. 98546-30-6

Methyl 4-amino-2-iodobenzoate

Cat. No. B1375892
CAS RN: 98546-30-6
M. Wt: 277.06 g/mol
InChI Key: HFUFVDKYNJFXIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds like “Methyl 2-iodobenzoate” involves esterification of 2-iodobenzoic acid with methanol . The process includes stirring 2-Iodobenzoic acid in methanol and slowly adding concentrated sulfuric acid at room temperature. The mixture is then heated and stirred at 80 °C for 2.5 hours under nitrogen .


Chemical Reactions Analysis

The aryl-iodide functionality of related compounds like “Methyl 4-iodobenzoate” may undergo coupling reactions, such as a symmetrical Sonogashira coupling with trimethylsilylacetylene (with the TMSA deprotected to acetylene in situ) to form dimethyl 4,4’- (ethyne-1,2-diyl)dibenzoate .

Scientific Research Applications

Copper-Catalyzed Cross-Coupling

  • Application : Methyl 4-amino-2-iodobenzoate is used in copper-promoted N-arylation with boronic acids, leading to the synthesis of carbazole alkaloids. This process provides an efficient route to methyl carbazole-3-carboxylate derivatives (Rasheed et al., 2014).

Palladium-Catalyzed Carbonylation

  • Application : It serves as a substrate in palladium-catalyzed carbonylation reactions. Depending on the substituents, various compounds like 2-aryl-benzo[d][1,3]oxazin-4-one derivatives and dibenzo[b,f][1,5]-diazocine-6,12-dione derivatives are synthesized (Ács et al., 2006).

Aminocarbonylation in Organic Synthesis

  • Application : Amino acid methyl esters are used as amine nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process produces 2-oxo-carboxamide type derivatives, showcasing its utility in organic synthesis (Müller et al., 2005).

Difluoromethylation Process

  • Application : Methyl 4-hydroxy-3-iodobenzoate, a similar compound, is used in the difluoromethylation process, indicating a potential use for this compound in similar reactions. This process is crucial in the production of compounds with altered chemical properties (Sperry & Sutherland, 2011).

Synthesis of Unusual Carbohydrates

  • Application : It's used in the synthesis of unique carbohydrate derivatives. For instance, methyl 4-amino-2,3,4-trideoxy-α-d-erythro-hex-2-enopyranoside, related to the carbohydrate moiety of Blasticidin S, was synthesized from a similar compound (Watanabe et al., 1970).

Corrosion Inhibition Studies

  • Application : Derivatives of similar compounds like 2-amino-4-methyl-thiazole have been used as corrosion inhibitors for mild steel, suggesting potential applications of this compound in material science (Yüce et al., 2014).

Drug Synthesis and Biomedical Research

  • Application : It's used in the synthesis of various pharmacologically active compounds, indicating its utility in drug development and biomedical research (Kravchenko, 2018).

Metabolic Studies

  • Application : Methyl 4-hydroxy-3-5-diiodobenzoate, a structurally similar compound, has been used in metabolic studies in various species, suggesting potential use of this compound in pharmacokinetic and metabolic research (Wold et al., 1973).

Cosmetic and Food Preservative Analysis

  • Application : Methyl 4-hydroxybenzoate, similar to this compound, is used in cosmetics and as a food preservative. Research on such compounds informs the safety and efficacy of preservatives in consumer products (Sharfalddin et al., 2020).

Photosensitizing Agent Studies

  • Application : The photodecomposition of compounds like 4-aminobenzoic acid, structurally related to this compound, is studied to understand their role as photosensitizing agents, which is crucial in dermatological applications (Chignell et al., 1980).

Cross-Coupling Mechanistic Studies

  • Application : Research into the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates aids in understanding the reactivity of similar compounds, including this compound (Jover, 2018).

Esterification Reactions in Organic Chemistry

  • Application : Methyl 4-amino-3-nitrobenzoic acid, structurally similar to this compound, is synthesized via Fischer esterification, suggesting potential applications in organic chemistry teaching and research (Kam et al., 2020).

Antitumor Properties in Novel Compounds

  • Application : The synthesis of novel compounds like 2-(4-amino-3-methylphenyl)benzothiazoles, which demonstrate potent antitumor properties, indicates the potential of this compound in developing new anticancer drugs (Bradshaw et al., 2002).

Safety and Hazards

“Methyl 4-amino-2-iodobenzoate” should be handled with care to avoid skin and eye contact, inhalation, and ingestion . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation .

properties

IUPAC Name

methyl 4-amino-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUFVDKYNJFXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80760554
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98546-30-6
Record name Methyl 4-amino-2-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80760554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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